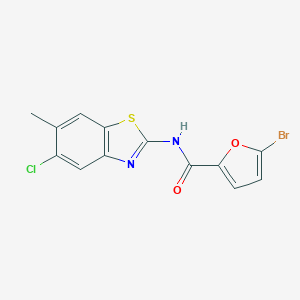![molecular formula C20H23ClN2O3 B283767 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide](/img/structure/B283767.png)
2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide, also known as MORAb-003, is a monoclonal antibody that has been developed for the treatment of cancer.
作用機序
2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide targets a protein called folate receptor alpha (FRα), which is overexpressed in many types of cancer cells. By binding to FRα, 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide can inhibit the growth and survival of cancer cells. 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide has also been shown to enhance the activity of chemotherapy drugs by increasing their uptake by cancer cells.
Biochemical and Physiological Effects:
2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide has been shown to have a number of biochemical and physiological effects in pre-clinical studies. It can induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels that support tumor growth), and enhance the immune response against cancer cells.
実験室実験の利点と制限
One major advantage of using 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide in lab experiments is its specificity for FRα. This allows for targeted inhibition of cancer cells without affecting normal cells. However, one limitation is that the use of monoclonal antibodies can be expensive and time-consuming compared to other experimental approaches.
将来の方向性
There are several future directions for research on 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide. One area of interest is the development of combination therapies that include 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide and other cancer therapies. Another area of interest is the identification of biomarkers that can predict response to 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide. Additionally, there is ongoing research to develop more potent and selective antibodies targeting FRα.
合成法
The synthesis of 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide involves the use of hybridoma technology. Hybridoma cells are created by fusing myeloma cells with B-cells that produce the desired antibody. The hybridoma cells are then screened to identify clones that produce the desired antibody. The selected clones are then cultured and the antibody is purified from the culture medium.
科学的研究の応用
2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide has been extensively studied for its potential use in the treatment of cancer. It has been shown to have anti-tumor activity in pre-clinical studies and has been tested in clinical trials for the treatment of ovarian, pancreatic, and lung cancer. 2-(4-chloro-2-methylphenoxy)-N-[4-(4-morpholinylmethyl)phenyl]acetamide has also been studied for its potential use in combination with other cancer therapies.
特性
分子式 |
C20H23ClN2O3 |
|---|---|
分子量 |
374.9 g/mol |
IUPAC名 |
2-(4-chloro-2-methylphenoxy)-N-[4-(morpholin-4-ylmethyl)phenyl]acetamide |
InChI |
InChI=1S/C20H23ClN2O3/c1-15-12-17(21)4-7-19(15)26-14-20(24)22-18-5-2-16(3-6-18)13-23-8-10-25-11-9-23/h2-7,12H,8-11,13-14H2,1H3,(H,22,24) |
InChIキー |
BNUDXLUEDAKRBE-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
正規SMILES |
CC1=C(C=CC(=C1)Cl)OCC(=O)NC2=CC=C(C=C2)CN3CCOCC3 |
溶解性 |
41.3 [ug/mL] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-({4-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283688.png)
![2-({3-Chloro-4-[(2-fluorobenzyl)oxy]-5-methoxybenzyl}amino)ethanol](/img/structure/B283691.png)
![2-[4-(2,4-Dichlorobenzyloxy)-3-chloro-5-methoxybenzylamino]ethanol](/img/structure/B283692.png)
![2-({3-Bromo-5-ethoxy-4-[(2-fluorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283695.png)
![2-({3-Bromo-4-[(2,4-dichlorobenzyl)oxy]-5-ethoxybenzyl}amino)ethanol](/img/structure/B283696.png)
![2-({3-[(2,4-Dichlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283697.png)
![2-({5-Bromo-2-[(2-chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283698.png)
![2-[[3-Bromo-4-[(4-chlorophenyl)methoxy]-5-ethoxyphenyl]methylamino]ethanol](/img/structure/B283699.png)
![2-({3-[(4-Chlorobenzyl)oxy]benzyl}amino)ethanol](/img/structure/B283700.png)
![2-({4-[(2,4-Dichlorobenzyl)oxy]-3-ethoxybenzyl}amino)ethanol](/img/structure/B283705.png)
![2-{[4-(Benzyloxy)-3-ethoxybenzyl]amino}ethanol](/img/structure/B283707.png)
![2-({2-[(2-Fluorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283708.png)
![2-({2-[(2-Chlorobenzyl)oxy]-3-methoxybenzyl}amino)ethanol](/img/structure/B283709.png)